Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate
Overview
Description
Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C8H7N3O4 . It is structurally similar to nucleic purine bases and is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .
Synthesis Analysis
The synthesis of oxazolo[5,4-d]pyrimidines, to which this compound belongs, is often achieved via the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is usually prepared from the appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring fused with a pyrimidine ring, forming an oxazolo[5,4-d]pyrimidine core . The compound also features a carboxylate group attached to the ethyl group .Physical And Chemical Properties Analysis
The compound has an average mass of 209.159 Da and a monoisotopic mass of 209.043655 Da . Further physical and chemical properties are not provided in the search results.Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the search results, oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines. They have shown inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting a potential mechanism of action .
properties
IUPAC Name |
ethyl 4-oxo-5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-2-14-8(13)5-4-6(12)9-3-10-7(4)15-11-5/h3H,2H2,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMLBZOJCIMDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624897 | |
Record name | Ethyl 4-oxo-2,4-dihydro[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate | |
CAS RN |
931738-63-5 | |
Record name | Ethyl 4-oxo-2,4-dihydro[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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